Substrate Efficiency: Atrial Dipeptidyl Carboxyhydrolase vs. Bz-Gly-His-Leu
In assays with atrial dipeptidyl carboxyhydrolase, the substrate containing the Phe-Arg C-terminal dipeptide (Bz-Gly-Ser-Phe-Arg, a close analog) demonstrated a 240-fold higher catalytic efficiency (Vmax/Km) compared to the standard ACE substrate Bz-Gly-His-Leu [1]. This significant difference underscores that substrates with a terminal Phe-Arg sequence, such as BZ-Gly-phe-arg-OH, are far superior for probing this specific enzyme activity. The quantitative advantage is a direct consequence of the enzyme's active site preference for phenylalanine at the P1 position [1].
| Evidence Dimension | Relative Substrate Specificity (Vmax/Km ratio) |
|---|---|
| Target Compound Data | 240-fold better substrate than Bz-Gly-His-Leu (based on analog Bz-Gly-Ser-Phe-Arg) |
| Comparator Or Baseline | Bz-Gly-His-Leu |
| Quantified Difference | 240-fold higher Vmax/Km ratio |
| Conditions | Bovine atrial dipeptidyl carboxyhydrolase, pH 7.5, 25 μM substrate. |
Why This Matters
This quantitative selectivity ensures that researchers using BZ-Gly-phe-arg-OH can specifically measure kininase-related ACE or atrial enzyme activity without interference from the angiotensin-I-generating activity measured by Bz-Gly-His-Leu.
- [1] Harris, R.B. and Wilson, I.B. (1985) 'Conversion of atriopeptin II to atriopeptin I by atrial dipeptidyl carboxy hydrolase', Peptides, 6(3), pp. 393–396. View Source
